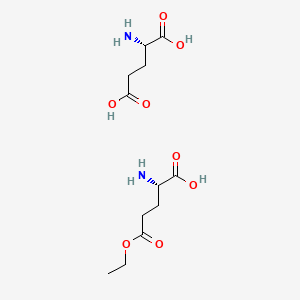
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid
描述
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is a synthetic polymer derived from glutamic acid and 5-ethyl glutamate. This compound is known for its unique properties, including biodegradability, biocompatibility, and versatility in various applications. It is often used in the fields of medicine, agriculture, and industry due to its ability to form hydrogels and its potential as a drug delivery system.
属性
CAS 编号 |
29323-51-1 |
|---|---|
分子式 |
C12H22N2O8 |
分子量 |
322.31 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid |
InChI |
InChI=1S/C7H13NO4.C5H9NO4/c1-2-12-6(9)4-3-5(8)7(10)11;6-3(5(9)10)1-2-4(7)8/h5H,2-4,8H2,1H3,(H,10,11);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 |
InChI 键 |
ASXAKDGYAFEILU-RVZXSAGBSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
手性 SMILES |
CCOC(=O)CC[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
规范 SMILES |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
同义词 |
glutamic acid-5-ethyl glutamate copolymer |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid-5-ethyl glutamate copolymer typically involves the polymerization of glutamic acid and 5-ethyl glutamate. One common method is the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
Industrial production of glutamic acid-5-ethyl glutamate copolymer often involves microbial fermentation. For example, Corynebacterium glutamicum is used to ferment glucose to produce glutamate, which is then purified and further fermented with Bacillus subtilis to obtain γ-polyglutamic acid (γ-PGA) fermentation broth . This broth is then treated under conditions such as centrifugation, UV irradiation, and high temperature to produce the copolymer .
化学反应分析
Types of Reactions
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other polymers and materials.
Biology: Employed in the study of protein interactions and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of biodegradable plastics and superabsorbent polymers.
作用机制
The mechanism of action of glutamic acid-5-ethyl glutamate copolymer involves its interaction with biological molecules and cells. The copolymer can form hydrogels that encapsulate drugs, allowing for controlled release. It interacts with cellular receptors and pathways, facilitating targeted drug delivery and enhancing therapeutic efficacy .
相似化合物的比较
Similar Compounds
Poly(γ-benzyl-L-glutamate): A similar polymer used in drug delivery and tissue engineering.
Poly(ethylene glycol)-block-poly(benzyl glutamate): Used as a compatibilizer in polymer blends.
Uniqueness
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is unique due to its specific combination of glutamic acid and 5-ethyl glutamate, which imparts distinct properties such as enhanced biodegradability and biocompatibility. This makes it particularly suitable for applications in medicine and environmental sustainability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


